molecular formula C20H15Br2ClN2O3 B15014011 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

Cat. No.: B15014011
M. Wt: 526.6 g/mol
InChI Key: MROFCPKOLWCBKC-YSURURNPSA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of a class of Schiff bases, which are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. Schiff bases are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves several steps:

Chemical Reactions Analysis

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can be compared with other Schiff bases and similar compounds:

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide stands out due to its unique combination of a furan ring and halogenated phenoxy group, which contributes to its distinct biological activities.

Properties

Molecular Formula

C20H15Br2ClN2O3

Molecular Weight

526.6 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C20H15Br2ClN2O3/c1-12-8-16(21)20(17(22)9-12)27-11-19(26)25-24-10-15-6-7-18(28-15)13-2-4-14(23)5-3-13/h2-10H,11H2,1H3,(H,25,26)/b24-10+

InChI Key

MROFCPKOLWCBKC-YSURURNPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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